molecular formula C13H20N6O B2888416 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897619-34-0

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Número de catálogo B2888416
Número CAS: 897619-34-0
Peso molecular: 276.344
Clave InChI: FAZBIPXQERIWGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.21 g/mol, a topological polar surface area of 77.9 Ų, and a complexity of 191 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthetic Pathways and Heterocyclic Chemistry : The chemistry of pyrazolo[3,4-d]pyrimidin derivatives is rich and varied, serving as a cornerstone for developing novel heterocyclic compounds. Research demonstrates innovative synthetic routes for creating polyfunctionally substituted pyrazolo[3,4-d]pyrimidin derivatives, highlighting their utility in constructing complex molecular architectures. For instance, the reaction of ethyl ethoxymethylenecyanoacetate with its hydrazino derivative leads to ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate, which upon further reaction, cyclizes to form diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, showcasing a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Saito et al., 1974).

Molecular Diversity and Drug Design : The exploration of 3-aminopyrazolo[3,4-d]pyrimidinones for their phosphodiesterase 1 (PDE1) inhibitory activity exemplifies the application in drug discovery, particularly for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such studies are pivotal for identifying novel therapeutic agents, where specific structural modifications can lead to significant biological properties, indicating the versatility of pyrazolo[3,4-d]pyrimidin derivatives in medicinal chemistry (Li et al., 2016).

Biological Applications

Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of these compounds. Such research underscores the importance of structural diversity in pyrazolo[3,4-d]pyrimidin derivatives for pharmacological applications, offering insights into developing new drugs with targeted biological activities (Rahmouni et al., 2016).

Antimicrobial Activity : Additionally, certain pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, synthesized from 5-aminopyrazoles, have shown promising antibacterial activity and cytotoxicity, indicating their potential use in developing new antimicrobial agents. This illustrates the broad spectrum of biological applications for compounds within this chemical family, emphasizing their significance in addressing various health concerns (Al-Adiwish et al., 2013).

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines, including this compound, have shown a therapeutic interest and have been studied in the development of new therapies . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .

Result of Action

The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

Propiedades

IUPAC Name

2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBIPXQERIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.